

cevipabulin structure activity relationship SAR

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Compound Focus: Cevipabulin

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Molecular Structure and Mechanism of Action

Cevipabulin (TTI-237) is a synthetic 1,2,4-triazolo[1,5-a]pyrimidine derivative with the molecular formula $C_{18}H_{18}ClF_5N_6O$ and a molecular weight of 464.82 g/mol [1]. Its structure features a triazolopyrimidine core, a fluorinated phenyl group, and a chiral side chain with a trifluoromethyl group [2].

A pivotal X-ray crystallography study revealed that **Cevipabulin** has a **unique dual-binding mechanism**. It binds not only to the well-characterized vinblastine site on β -tubulin but also to a **novel seventh site on α -tubulin** [3]. Binding at this novel α -tubulin site pushes the α T5 loop outward, making the non-exchangeable GTP exchangeable. This reduces tubulin stability, leading to its destabilization and proteasome-mediated degradation [3]. This degradation effect is a key differentiator from other microtubule-targeting agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolopyrimidines like **Cevipabulin** is highly sensitive to substitutions at the C6 and C7 positions of the core scaffold. The nature of the substituent at C6 is a critical determinant for whether a compound in this class acts as a microtubule stabilizer or disruptor [2].

The table below summarizes the impact of key structural modifications:

Structural Feature & Position	Impact on Activity & Function	Key Evidence
C6 Substituent	Determines MT-stabilizing vs. destabilizing activity. Certain alkoxide side chains (as in Cevipabulin) are linked to tubulin degradation.	Replacing the alkoxide with fluorine switches activity from degradation to pure stabilization [2].
C7 Chiral Side Chain	(S)-1,1,1-trifluoropropan-2-amine is crucial for high-affinity binding to the vinblastine site.	The stereochemistry and trifluoromethyl group are essential for optimal interaction with the tubulin protein [2].
Triazolopyrimidine Core	Serves as a privileged scaffold for binding to tubulin. Preferred over a phenylpyrimidine core for achieving desired MT-stabilizing profile.	The core structure itself is essential for the anti-mitotic activity, but its effects are modulated by the C6/C7 substituents [2].

Key Biological and Pharmacological Data

Cevipabulin exhibits potent cytotoxicity and has shown efficacy in preclinical models, outlined in the table below.

Assay Type / Model	Result / Value	Notes / Context
Cytotoxicity (IC₅₀)	18-40 nM	Range across human tumor cell lines (e.g., ovarian, breast, prostate) [1].
In Vivo Antitumor Activity	Active at 15-20 mg/kg (IV); 25 mg/kg (Oral)	Dose-dependent inhibition of human tumor xenografts (e.g., colon adenocarcinoma, glioblastoma) in mice [1].
Tubulin Degradation	Yes (Post-transcriptional, Proteasome-dependent)	Observed in HeLa, Hct116, H460, and SU-DHL-6 cell lines; blocked by proteasome inhibitor MG132 [3].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for core experiments cited in the literature.

1. Cell-Based Microtubule Stabilization Assay [2]

- **Purpose:** To evaluate compound-dependent changes in tubulin polymerization and total tubulin levels.
- **Procedure:**
 - **Cell Culture & Treatment:** Culture QBI293 cells (or other relevant line). Treat cells with the test compound (e.g., 1 and 10 μM) for 4 hours. Include controls (DMSO as negative, 100 nM **Cevipabulin** as positive).
 - **Cell Lysis:** Lyse cells to extract proteins.
 - **ELISA Measurement:** Quantify levels of acetylated α -tubulin (AcTub, a marker of stable microtubules) and total α -tubulin (α -Tub) in lysates using specific antibodies in an ELISA.
 - **Data Analysis:** Calculate fold-change in AcTub levels relative to DMSO control. To normalize for inter-assay variability, also normalize the values to the response induced by the 100 nM **Cevipabulin** positive control.

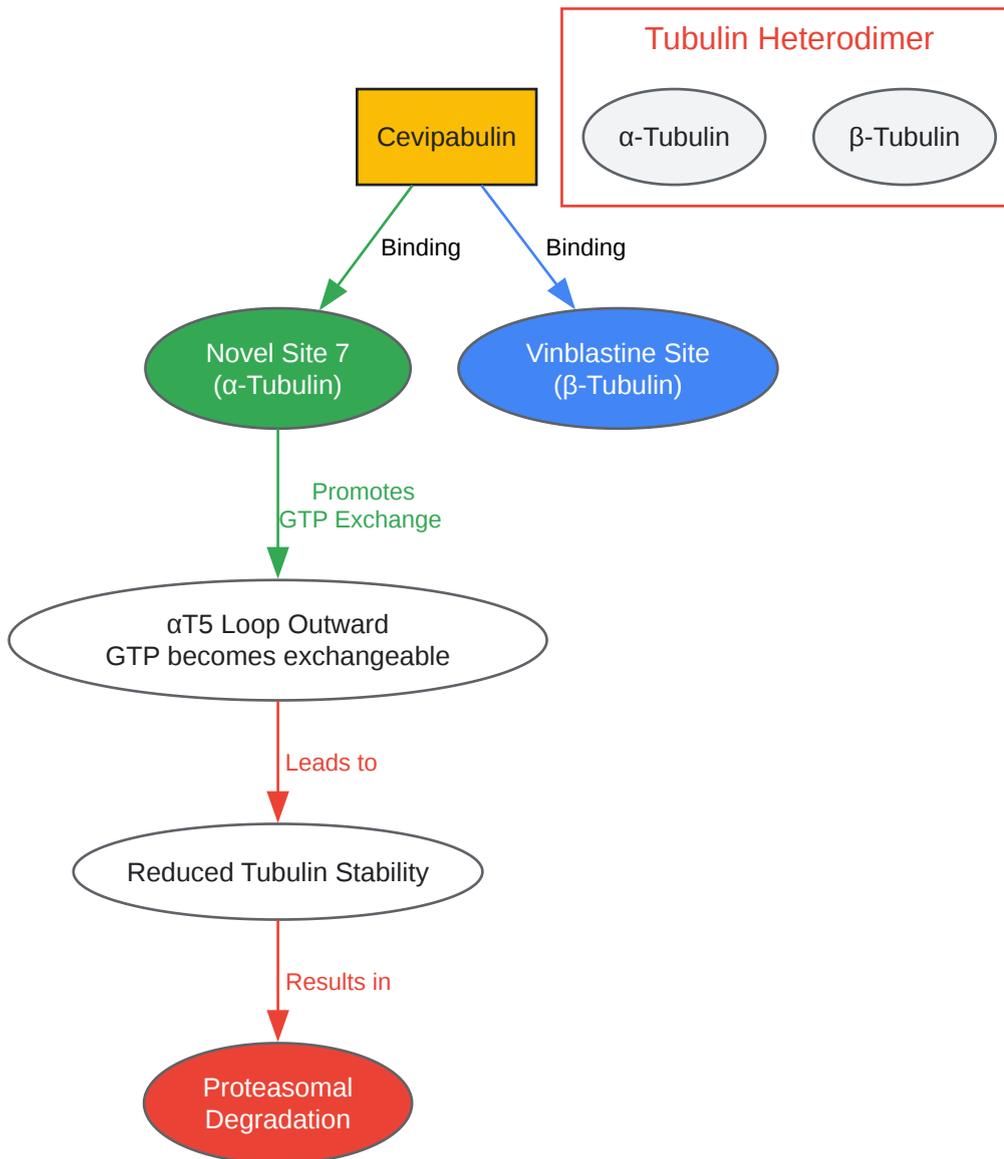
2. Tubulin Degradation Assay [3]

- **Purpose:** To confirm that a reduction in tubulin protein is due to post-transcriptional degradation via the proteasome pathway.
- **Procedure:**
 - **Treatment:** Treat cancer cells (e.g., HeLa) with the compound over a time course (e.g., 0-24 hours) and a dose range.
 - **Immunoblotting (Western Blot):** Analyze cell lysates by Western blot using antibodies against α -tubulin and β -tubulin. Use an antibody for a stable protein (e.g., GAPDH) as a loading control.
 - **Proteasome Inhibition:** Co-treat cells with the compound and a proteasome inhibitor (e.g., MG132). Perform Western blot as in the previous step. A blockage of tubulin reduction by MG132 confirms proteasome-dependent degradation.
 - **qPCR Analysis:** Isolate mRNA from treated and untreated cells. Perform quantitative PCR (qPCR) using primers for α - and β -tubulin. No change in mRNA levels confirms the effect is post-transcriptional.

Cevipabulin's Dual Binding Mechanism

The following diagram illustrates the unique dual-binding mechanism of **Cevipabulin** to the $\alpha\beta$ -tubulin heterodimer, which underpins its distinct biological activity.

Cevipabulin Dual Binding to Tubulin



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This diagram illustrates **Cevipabulin's** simultaneous binding to the vinblastine site on β -tubulin and a novel site on α -tubulin. The binding at the novel α -tubulin site is responsible for making the non-exchangeable GTP exchangeable, which destabilizes the tubulin heterodimer and triggers its proteasomal degradation [3].

Research Implications and Future Directions

Cevipabulin's identification of a novel binding site on α -tubulin opens a new avenue for developing **tubulin degraders as a new generation of antimicrotubule drugs** [3]. Furthermore, the profound effect of the C6 substituent on the compound's mechanism (stabilization vs. degradation) provides a valuable template for medicinal chemists. This knowledge allows for the rational design of next-generation triazolopyrimidines with tailored properties, such as improved physicochemical profiles, pharmacokinetics, and a cleaner mechanism of action focused purely on stabilization for potential applications in neurodegenerative diseases [2].

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